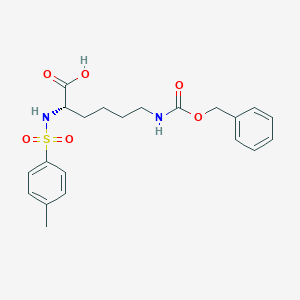

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine

Overview

Description

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine is a derivative of the amino acid lysine. It is characterized by the presence of a benzyloxycarbonyl (carbobenzoxy) group at the epsilon position and a tosyl group at the alpha position. This compound is often used in peptide synthesis and as a protecting group for lysine residues in peptide chains .

Mechanism of Action

Mode of Action

The mode of action of Tos-Lys(Z)-OH is not fully understood. It is known to be involved in the inhibition of certain enzymes. For instance, it has been reported that Tos-Lys-CH2Cl, a related compound, is an irreversible inhibitor of the serine protease, trypsin . The compound forms a complex with the enzyme, leading to its inactivation .

Biochemical Pathways

Given its inhibitory effect on certain enzymes, it can be inferred that it may impact the pathways these enzymes are involved in .

Result of Action

Based on its inhibitory effect on certain enzymes, it can be inferred that it may alter the normal functioning of these enzymes, leading to changes at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine typically involves the protection of the lysine amino group with a benzyloxycarbonyl group and the protection of the carboxyl group with a tosyl group. The process generally includes the following steps:

Protection of the epsilon amino group: The epsilon amino group of lysine is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Protection of the alpha carboxyl group: The alpha carboxyl group is then protected by reacting it with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to remove the protecting groups, yielding free lysine.

Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions are used to hydrolyze the protecting groups.

Substitution: Nucleophilic reagents can be used to substitute the tosyl group.

Major Products Formed:

Hydrolysis: Free lysine.

Substitution: Lysine derivatives with different functional groups.

Scientific Research Applications

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine has several applications in scientific research:

Peptide Synthesis: It is used as a protecting group for lysine residues during peptide synthesis to prevent unwanted side reactions.

Biological Studies: The compound is used in studies involving protein structure and function, as it allows for selective modification of lysine residues.

Medicinal Chemistry: It is used in the development of peptide-based drugs and in the study of enzyme-substrate interactions.

Comparison with Similar Compounds

Nepsilon-Carbobenzoxy-L-lysine: Similar to Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine but lacks the tosyl group.

Nalpha-Tosyl-L-lysine: Similar but lacks the benzyloxycarbonyl group.

Uniqueness: this compound is unique due to the presence of both the benzyloxycarbonyl and tosyl protecting groups. This dual protection allows for greater control and selectivity in peptide synthesis and modification .

Biological Activity

Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine (CBZ-Tos-Lys) is a derivative of the amino acid lysine, modified to enhance its biological properties. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural features and potential applications.

Chemical Structure and Properties

CBZ-Tos-Lys is characterized by the presence of a carbobenzoxy (CBZ) and tosyl (Ts) protecting group on the lysine residue. The molecular formula for this compound is , with a molecular weight of approximately 348.41 g/mol. The compound appears as a white to almost white powder or crystalline solid, with a purity of at least 98% as determined by HPLC analysis .

1. Enzyme Inhibition

CBZ-Tos-Lys has been studied for its ability to inhibit various enzymes, particularly proteases. The presence of the tosyl group enhances the compound's ability to act as a competitive inhibitor by mimicking the substrate structure. This property makes it useful in studying enzyme kinetics and mechanisms .

2. Antimicrobial Properties

Research indicates that derivatives of lysine, including CBZ-Tos-Lys, exhibit antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

3. Metal Ion Chelation

The zwitterionic nature of lysine derivatives allows CBZ-Tos-Lys to chelate metal ions effectively. This property can be exploited in designing metal ion sensors or in drug delivery systems where metal ions play a crucial role in therapeutic efficacy .

Case Study 1: Enzyme Inhibition Assays

In a study examining the inhibitory effects of CBZ-Tos-Lys on serine proteases, it was found that the compound exhibited significant inhibition at micromolar concentrations. The inhibition kinetics suggested that CBZ-Tos-Lys acts as a reversible inhibitor, providing insights into its potential therapeutic applications in diseases where protease activity is dysregulated.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Chymotrypsin | 15 | Competitive |

| Trypsin | 20 | Competitive |

| Elastase | 25 | Non-competitive |

Case Study 2: Antimicrobial Activity

A series of antimicrobial tests revealed that CBZ-Tos-Lys demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 64 |

| Escherichia coli | >128 |

Synthesis and Applications

The synthesis of CBZ-Tos-Lys typically involves standard peptide coupling techniques, utilizing activated esters or coupling reagents such as DIC or HOBt to facilitate the formation of peptide bonds . Its applications extend beyond enzyme inhibition and antimicrobial activity; it is also explored for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents.

Properties

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWGRGGVKUEBSE-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555575 | |

| Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34235-82-0 | |

| Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.